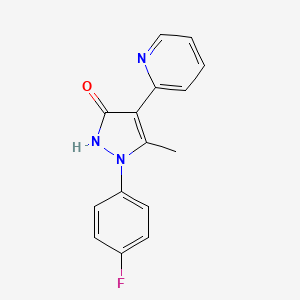

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol

描述

1-(4-Fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol (CAS: 956796-43-3) is a pyrazole derivative with the molecular formula C₁₅H₁₂FN₃O and a molar mass of 269.27 g/mol . Its structure features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group, a methyl group at the 5-position, a 2-pyridinyl group at the 4-position, and a hydroxyl group at the 3-position.

Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The presence of fluorine and pyridinyl groups in this compound may enhance its metabolic stability and binding affinity to biological targets, making it a candidate for further therapeutic exploration.

属性

IUPAC Name |

2-(4-fluorophenyl)-3-methyl-4-pyridin-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-10-14(13-4-2-3-9-17-13)15(20)18-19(10)12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZHZDLTRHSVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1C2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde and hydrazine hydrate in the presence of a base to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

化学反应分析

Types of Reactions

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interact with biological targets in plants and pests.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

作用机制

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.

相似化合物的比较

Thiazole-Based Isostructural Derivatives

Compounds 4 and 5 (synthesized by Kariuki et al.) are thiazole derivatives structurally related to the target compound:

- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

These compounds are isostructural, crystallizing in triclinic P̄1 symmetry with two independent molecules in the asymmetric unit . Despite differing halogen substituents (Cl in 4 vs. F in 5), their crystal packing remains nearly identical, requiring only minor adjustments to accommodate the halogen size. This highlights the robustness of the core scaffold to halogen substitution, a critical factor in drug optimization .

Table 1: Structural Comparison of Thiazole Derivatives

| Property | Compound 4 (Cl) | Compound 5 (F) |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P̄1 | P̄1 |

| Halogen Substituent | Chlorine | Fluorine |

| Asymmetric Unit | 2 molecules | 2 molecules |

| Yield | High | High |

Pyrazole Derivatives with Varied Substituents

1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol

This compound (CAS: 925633-11-0) shares the 4-fluorophenyl and hydroxyl groups but replaces the 2-pyridinyl and methyl groups with an isopropyl substituent. Its molecular formula is C₁₂H₁₃FN₂O (molar mass: 220.25 g/mol) .

Antimicrobial Thiazole-Pyrazole Hybrids

Karale et al. synthesized thiazole-pyrazole hybrids (e.g., compounds 10 and 11 ) with moderate antimicrobial activity. For example, compound 11 (2-[3-(2,4-dimethylthiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethylene]-benzofuran-3-one) showed inhibition zones of 16–17 mm against B. subtilis and S. aureus, though less potent than ciprofloxacin (35–46 mm) . The target compound’s pyridinyl group may offer distinct electronic properties compared to thiazole, influencing binding to microbial targets.

Chalcone Derivatives with SAR Insights

Chalcones like 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibit IC₅₀ values as low as 4.35 μM against COX enzymes . While structurally distinct from pyrazoles, these compounds underscore the importance of electronegative substituents (e.g., fluorine, bromine) in enhancing potency. For the target compound, the 4-fluorophenyl group may similarly improve binding via hydrophobic or electronic interactions.

Table 3: Chalcone SAR Highlights

| Compound | Substituents (Ring A/B) | IC₅₀ (μM) |

|---|---|---|

| Cardamonin | Hydroxyl (A: o,p; B: none) | 4.35 |

| 2j | Br (A: p), F (B: p) | 4.70 |

| 2h | Cl (A: p), OMe (B: p) | 13.82 |

Key Research Findings and Implications

Structural Flexibility : The pyrazole core tolerates halogen substitutions (Cl/F) without disrupting crystallinity, enabling modular drug design .

Biological Activity : Thiazole hybrids show modest antimicrobial activity, suggesting the target compound’s pyridinyl group could be optimized for enhanced potency .

Electron-Withdrawing Effects : Fluorine’s electronegativity in chalcones correlates with lower IC₅₀ values, a principle likely applicable to pyrazole derivatives .

生物活性

1-(4-Fluorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyrazol-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C18H17FN8

- Molecular Weight : 364.38 g/mol

- CAS Number : 1702271-98-4

The compound features a pyrazole ring, which is known for its diverse biological properties. The presence of the fluorophenyl and pyridinyl groups enhances its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds with a pyrazole scaffold exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound under discussion has shown promising results in several studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

- MCF7 Cell Line : The compound was tested against the MCF7 breast cancer cell line, displaying a growth inhibition concentration (GI50) of approximately 3.79 µM, indicating substantial potency in inhibiting cell proliferation .

- NCI-H460 Cell Line : In another study involving the NCI-H460 lung cancer cell line, the compound exhibited an LC50 value of 42.30 µM, suggesting effective cytotoxicity .

- Comparative Analysis : A comparative analysis with other pyrazole derivatives revealed that this compound's activity is on par with known anticancer agents, showcasing its potential as a lead compound for further development .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound's structure allows it to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Mechanistic Insights

Inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine release are two proposed mechanisms through which this compound exerts its anti-inflammatory effects. Further studies are needed to elucidate the precise pathways involved.

Data Tables

| Cell Line | GI50 (µM) | Activity Type |

|---|---|---|

| MCF7 | 3.79 | Anticancer |

| NCI-H460 | 42.30 | Anticancer |

| Hep-2 | 3.25 | Cytotoxicity |

| P815 | 17.82 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。